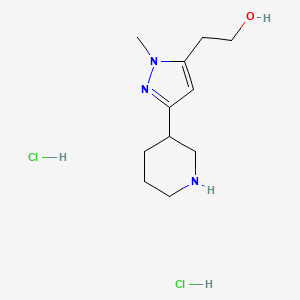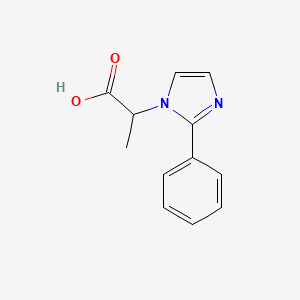
1-(3-Chloropyrazin-2-yl)piperidin-4-ol
Descripción general
Descripción
1-(3-Chloropyrazin-2-yl)piperidin-4-ol, also known as CPZ, is an organic compound with a molecular formula of C7H11ClN2O. It is a colorless crystalline solid that is soluble in water and alcohols. CPZ is a synthetic compound that has been used in various scientific and medical applications for research purposes. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent.
Aplicaciones Científicas De Investigación
Drug Discovery and Development
1-(3-Chloropyrazin-2-yl)piperidin-4-ol: plays a crucial role in the field of drug discovery. Its piperidine core is a common motif in pharmaceutical compounds due to its versatility in chemical reactions and biological interactions . The compound’s structure allows for the creation of a wide range of derivatives, which can be screened for various pharmacological activities. For instance, modifications to the piperidine ring can lead to the discovery of new molecules with potential as central nervous system agents, cardiovascular drugs, or anti-inflammatory agents .
Medicinal Chemistry
In medicinal chemistry, 1-(3-Chloropyrazin-2-yl)piperidin-4-ol serves as a key intermediate for synthesizing compounds with enhanced biological activity. Its chloropyrazinyl group can interact with various enzymes and receptors, making it a valuable scaffold for developing new therapeutics . Researchers can introduce different substituents at the piperidin-4-ol moiety to modulate the compound’s pharmacokinetic and pharmacodynamic properties, tailoring it for specific therapeutic targets.
Material Synthesis
The compound’s unique chemical structure is beneficial in material synthesis, where it can be used to create novel polymers or coatings with specific properties. For example, incorporating 1-(3-Chloropyrazin-2-yl)piperidin-4-ol into a polymer backbone could result in materials with improved thermal stability or enhanced electrical conductivity. Its ability to form strong intermolecular interactions can also be exploited to produce composites with superior mechanical strength.
Spectroscopy and Structural Analysis
1-(3-Chloropyrazin-2-yl)piperidin-4-ol: is an excellent candidate for spectroscopic studies due to its distinct functional groups . Researchers can use techniques like FT-IR, FT-Raman, UV, and NMR to investigate its molecular structure and dynamics. These studies not only provide insights into the compound’s properties but also aid in the design of analogs with desired characteristics.
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-7(14)2-6-13/h3-4,7,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOASMJHVAOIYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1427798.png)

![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)






![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)

